molecular formula C8H9NO B8746149 N-[(2-methylphenyl)methylidene]hydroxylamine

N-[(2-methylphenyl)methylidene]hydroxylamine

Cat. No.: B8746149
M. Wt: 135.16 g/mol
InChI Key: ARLLNMVPNCXCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C8H9NO. It is a derivative of benzaldehyde, where the aldehyde group is replaced by an oxime group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-methylphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a methanol solution at room temperature, yielding a mixture of E and Z isomers .

Industrial Production Methods

Industrial production of 2-methylbenzaldehyde oxime follows similar synthetic routes but often employs optimized conditions to maximize yield and purity. This may include the use of catalysts and controlled reaction environments to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methylidene]hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

N-[(2-methylphenyl)methylidene]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal chemistry, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is achieved through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the regeneration of the active enzyme .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde oxime
  • 4-Methylbenzaldehyde oxime
  • 2-Hydroxybenzaldehyde oxime
  • 4-Hydroxybenzaldehyde oxime
  • 2-Methoxybenzaldehyde oxime
  • 4-Methoxybenzaldehyde oxime

Uniqueness

N-[(2-methylphenyl)methylidene]hydroxylamine is unique due to the presence of the methyl group at the ortho position, which can influence its reactivity and physical properties compared to other benzaldehyde oximes. This structural variation can lead to differences in its chemical behavior and applications .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

N-[(2-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3

InChI Key

ARLLNMVPNCXCIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methylbenzaldehyde (10.8 g, 90 mmol), hydroxylammonium chloride (9.4 g, 135 mmol), sodium hydroxide (18.0,0.45 mol), ethanol (80 ml) and water (20 ml) was heated at reflux for 1 h. A solution of citric acid (20 g) in water (700 ml) was added and the mixture was left for crystallisation. The precipitate was collected and recrystallised from water to give 8.6 g of 2-methylbenzaldehyde oxime. M.p. 49.0-49.4° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.